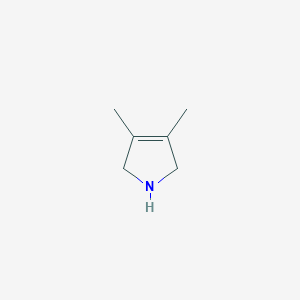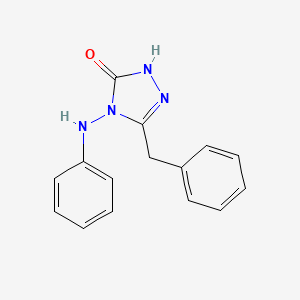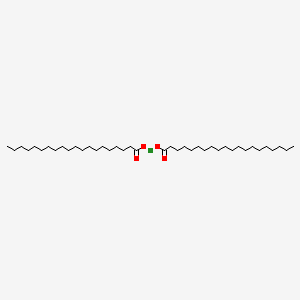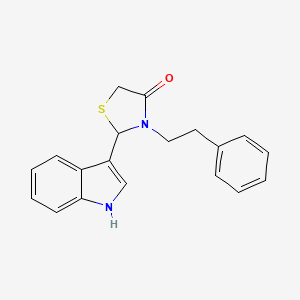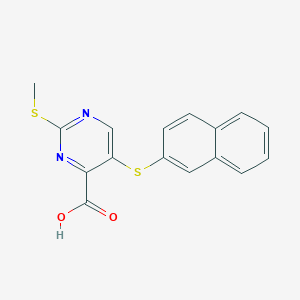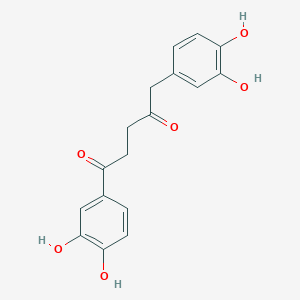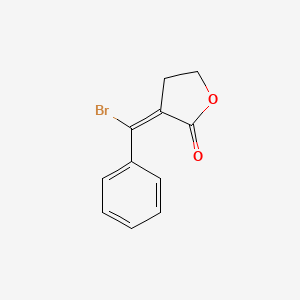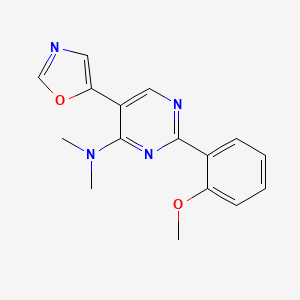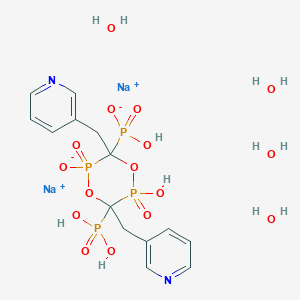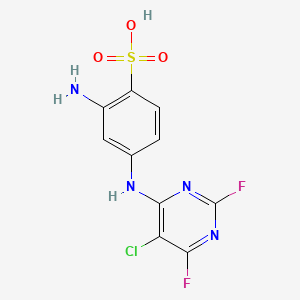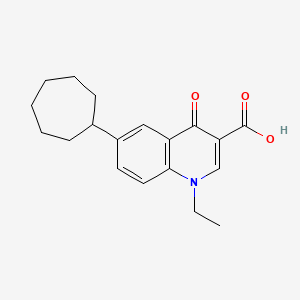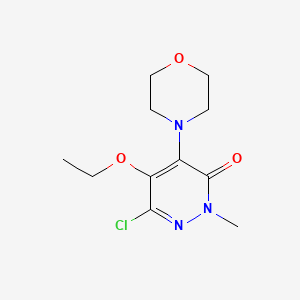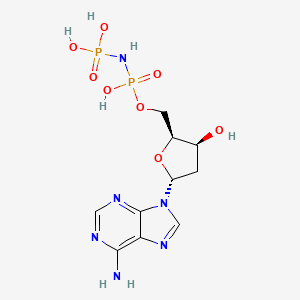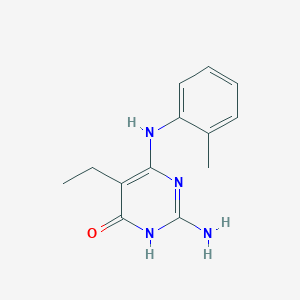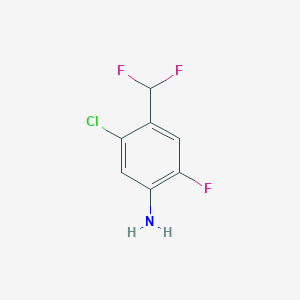
5-Chloro-4-(difluoromethyl)-2-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-(difluoromethyl)-2-fluoroaniline is an organic compound with the molecular formula C7H5ClF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, difluoromethyl, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(difluoromethyl)-2-fluoroaniline can be achieved through several methods. One common approach involves the halogenation of aniline derivatives. For instance, starting with 4-(difluoromethyl)-2-fluoroaniline, chlorination can be carried out using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for commercial production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(difluoromethyl)-2-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form corresponding nitro compounds or reduced to form amines.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling: Palladium catalysts with boronic acids or esters under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce complex biaryl structures .
Scientific Research Applications
5-Chloro-4-(difluoromethyl)-2-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 5-Chloro-4-(difluoromethyl)-2-fluoroaniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it can inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent reactions. The molecular targets and pathways involved vary based on the compound’s structure and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-4-(difluoromethyl)-2,3-dimethoxypyridine
- 5-Chloro-4-(difluoromethyl)-2-fluoropyridine
- 5-Chloro-4-(difluoromethyl)pyrimidine
Uniqueness
5-Chloro-4-(difluoromethyl)-2-fluoroaniline is unique due to the presence of both chlorine and difluoromethyl groups on the aniline ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical syntheses and applications .
Properties
Molecular Formula |
C7H5ClF3N |
|---|---|
Molecular Weight |
195.57 g/mol |
IUPAC Name |
5-chloro-4-(difluoromethyl)-2-fluoroaniline |
InChI |
InChI=1S/C7H5ClF3N/c8-4-2-6(12)5(9)1-3(4)7(10)11/h1-2,7H,12H2 |
InChI Key |
ANRAXQVMIBRNFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)N)Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


